molecular formula C9H8N2O2S B1500373 5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one CAS No. 90417-42-8

5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one

Cat. No. B1500373
CAS RN: 90417-42-8
M. Wt: 208.24 g/mol
InChI Key: NZLDKDMKBXBAFK-UHFFFAOYSA-N
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Description

“5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various methods. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another study reported the synthesis of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one”, can be elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .

Future Directions

Benzothiazole derivatives, including “5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one”, show promise in various fields, particularly in medicinal chemistry due to their broad spectrum of biological effects . Future research could focus on exploring their potential as therapeutic agents for various diseases.

properties

IUPAC Name

5-(2-aminoacetyl)-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-4-7(12)5-1-2-8-6(3-5)11-9(13)14-8/h1-3H,4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLDKDMKBXBAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CN)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663286
Record name 5-(Aminoacetyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one

CAS RN

90417-42-8
Record name 5-(Aminoacetyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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